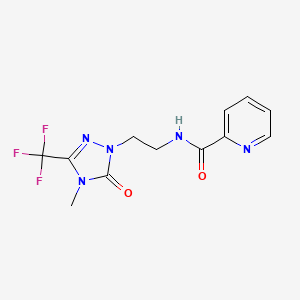

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, a triazole ring, and a picolinamide moiety, contributing to its diverse reactivity and functionality.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide typically involves multi-step processes. One common method includes:

Formation of the triazole ring through cyclization of appropriate precursors.

Introduction of the trifluoromethyl group via nucleophilic substitution reactions.

Coupling with picolinamide to complete the structure.

Conditions often involve catalysts like palladium or copper and solvents such as dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres to ensure reaction efficiency.

Industrial Production Methods

On an industrial scale, similar synthetic routes are employed, though optimized for large-scale production. This optimization includes:

Utilization of continuous flow reactors for enhanced reaction control.

Improved catalyst recovery systems to minimize waste and cost.

Automation of reaction monitoring for consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide can undergo various types of reactions, including:

Oxidation: : Can be oxidized at the methyl group to form corresponding oxides.

Reduction: : The triazole ring can undergo reduction to generate different states of hydrogenation.

Substitution: : The trifluoromethyl group can be substituted in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: : Use of reagents like hydrogen peroxide or peracids.

Reduction: : Utilization of reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Nucleophilic reagents such as ammonia or amines, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions but generally include various oxides, reduced triazoles, and substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound is utilized as an intermediate in the synthesis of more complex molecules due to its functional groups, making it valuable in organic synthesis and material science.

Biology

In biological research, this compound serves as a probe for studying enzyme activities, particularly those involving nitrogen and oxygen interactions.

Medicine

Potential medicinal applications include its use as a scaffold for developing anti-inflammatory and anti-cancer agents, due to its ability to interact with biological targets selectively.

Industry

Industrial applications involve its use in the development of advanced materials, such as coatings and polymers, where its chemical stability and reactivity are beneficial.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration. The triazole ring participates in hydrogen bonding and other interactions, stabilizing the compound within its target sites.

Molecular Targets and Pathways

Key molecular targets include:

Enzymes involved in metabolic pathways.

Receptors on cell membranes that mediate signal transduction.

Comparación Con Compuestos Similares

Unique Aspects

Trifluoromethyl group: : Provides enhanced chemical stability and biological activity compared to non-fluorinated analogs.

Triazole ring: : Offers versatile reactivity and stability under physiological conditions.

Similar Compounds

N-(2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide: : Lacks the trifluoromethyl group, leading to different reactivity and applications.

N-(2-(5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide: : Lacks the methyl group, affecting its overall molecular interactions and stability.

The intricacies of N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide make it a fascinating subject for continued research across various scientific disciplines.

Actividad Biológica

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)picolinamide is a complex organic compound that has garnered attention in the fields of microbiology and pharmacology due to its promising biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure

The compound features a triazole moiety that enhances its biological interactions. The trifluoromethyl group contributes to its lipophilicity, which is beneficial for membrane penetration in microbial cells. The overall structure can be represented as follows:

N 2 4 methyl 5 oxo 3 trifluoromethyl 4 5 dihydro 1H 1 2 4 triazol 1 yl ethyl picolinamide

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Knoevenagel Condensation : This initial step forms a key intermediate.

- Michael Addition : Utilizing L-proline as a catalyst to facilitate the addition reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including drug-resistant strains. Key findings include:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

| Candida albicans | 8 µg/mL | Very High |

In vitro assays have demonstrated that the compound disrupts microbial cell membranes and inhibits essential enzymes involved in metabolic pathways.

The mechanism of action studies suggest that the compound interferes with microbial cell functions by:

- Disrupting cell membrane integrity.

- Inhibiting DNA synthesis and replication.

These actions contribute to its bactericidal and fungicidal properties.

3. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity

A study published in Molecules assessed the antimicrobial efficacy of various derivatives of triazole compounds. The results indicated that this compound was particularly effective against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cytotoxicity Testing

In another investigation focusing on cancer cell lines, this compound showed promising cytotoxic effects against human cervical cancer cells (SISO) with an IC50 value of approximately 3.5 µM. The study highlighted its potential as an anticancer agent through apoptosis induction .

Case Study 3: Comparative Analysis

A comparative analysis with other structurally related compounds revealed that this triazole derivative outperformed simpler analogs in terms of antimicrobial potency and selectivity towards specific cancer cell lines .

4. Conclusion

This compound represents a significant advancement in the search for new antimicrobial and anticancer agents. Its unique structural features contribute to its enhanced biological activity, making it a candidate for further research and development in medicinal chemistry. Ongoing studies are expected to explore its full therapeutic potential across various clinical applications.

Propiedades

IUPAC Name |

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N5O2/c1-19-10(12(13,14)15)18-20(11(19)22)7-6-17-9(21)8-4-2-3-5-16-8/h2-5H,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFGNNXOGXTHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.